Benzyl (2-(1-hydroxyethyl)phenyl)carbamate
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Overview
Description
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a phenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(1-hydroxyethyl)aniline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-(1-oxoethyl)phenyl)carbamate.
Reduction: Formation of benzyl (2-(1-aminoethyl)phenyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyethyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is unique due to the presence of both a hydroxyethyl group and a benzyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19) |
InChI Key |
COKJRCZCOSSZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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